molecular formula C10H14IN3O2 B12985048 tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate

tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate

Cat. No.: B12985048
M. Wt: 335.14 g/mol
InChI Key: IRYCDLVVPYQFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is notable for its unique structure, which includes an iodine atom and a tert-butyl ester group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts, tert-butylhydroperoxide (TBHP) for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include substituted imidazole derivatives, oxidized or reduced forms of the compound, and more complex heterocyclic structures.

Scientific Research Applications

tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

Uniqueness

tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate is unique due to its specific substitution pattern, which includes an iodine atom and a tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14IN3O2

Molecular Weight

335.14 g/mol

IUPAC Name

tert-butyl 7-iodo-2,3-dihydroimidazo[1,2-c]imidazole-1-carboxylate

InChI

InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)14-5-4-13-6-12-7(11)8(13)14/h6H,4-5H2,1-3H3

InChI Key

IRYCDLVVPYQFNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C1=C(N=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.